

Ro 90-7501 specificity PPP family phosphatases

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Compound Focus: Ro 90-7501

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Ro 90-7501 at a Glance

The table below summarizes the key characteristics and research contexts of **Ro 90-7501** based on current findings.

Attribute	Description
Primary Target	Protein Phosphatase 5 (PP5/PPP5C) [1] [2] [3]
Inhibitory Mechanism	Novel TPR (Tetratricopeptide Repeat)-domain dependent; enhances autoinhibition [1] [2].
Key Differentiator	Does not bind the catalytic phosphatase domain, unlike most broad-specificity PPP inhibitors [1] [2].
Reported Applications	Radiosensitizer in cancer therapy [4] [3], modulator of innate antiviral immunity [5] [6], potential therapeutic for Parkinson's/IBD [7].

Comparative Analysis with Other PPP Inhibitors

The following table places **Ro 90-7501** in context with other well-known PPP phosphatase inhibitors, highlighting its unique target and potential for greater selectivity.

Inhibitor	Primary Target(s)	Mechanism / Binding Site	Specificity Notes
Ro 90-7501	PP5/PPP5C [1] [2]	TPR domain [1] [2]	Potential for high selectivity due to unique TPR-targeting mechanism [1].
Okadaic Acid	PP2A, PP1 [2]	Phosphatase catalytic domain [2]	Broad specificity across PPP family; used as a tool to distinguish PP2A from PP1 activity [2].
Cantharidin	PP2A, PP1 [1]	Phosphatase catalytic domain [1]	Broad specificity across PPP family [1].
LB-100	PP2A, PP5 [2]	Phosphatase catalytic domain [2]	Inhibits PP2A (IC50 = 400 nM) and PP5 (IC50 = 1.8 µM); lacks selectivity among some phosphatases [2].

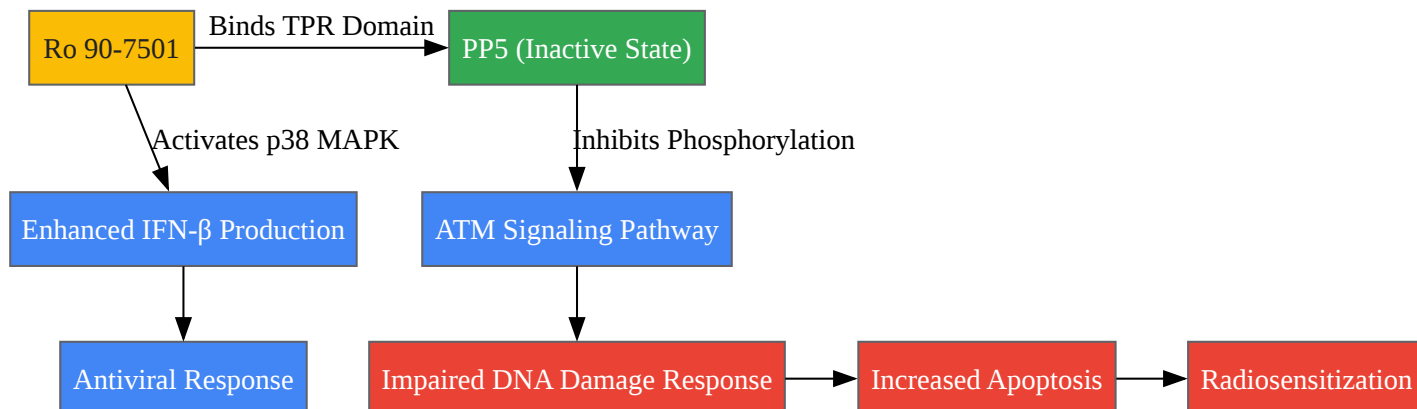
Experimental Insights & Protocols

The unique TPR-dependent mechanism of **Ro 90-7501** was established through a novel inhibitor screening strategy. Researchers used both full-length PP5 and a truncated version lacking the TPR domain to identify inhibitors. **Ro 90-7501** inhibited the full-length enzyme but showed no effect on the TPR-deleted mutant, conclusively proving that its activity depends on the presence of the TPR domain [1]. This distinguishes it from inhibitors like okadaic acid, which target the conserved catalytic site [1].

Key experimental findings from recent studies include:

- **As a Radiosensitizer:** In cervical cancer (HeLa) cells, **Ro 90-7501** (10 µM) enhanced radiation sensitivity. Clonogenic survival assays showed it suppressed the phosphorylation of ATM and its downstream targets (H2AX, Chk1, Chk2) after irradiation, impairing the DNA damage response and increasing apoptosis [4].
- **As an Antiviral Enhancer:** In reporter cell lines, **Ro 90-7501** (0.8-12.5 µM) significantly boosted TLR3 agonist-induced IFN-β promoter activation while inhibiting NF-κB activation. This suggests it selectively augments the antiviral interferon response over a pro-inflammatory cytokine response [5].

The diagram below illustrates the multifaceted cellular mechanisms and effects of **Ro 90-7501** inhibition.



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Key Takeaways for Researchers

- **For Selective PP5 Inhibition:** **Ro 90-7501** is a superior tool compound compared to canonical catalytic site inhibitors when your goal is to specifically probe PP5 function without confounding effects from PP2A or PP1 inhibition [1] [2].
- **For Novel Therapeutic Discovery:** Its unique mechanism and multi-functional effects in cancer and antiviral contexts make it a valuable starting point for developing targeted therapies, especially for conditions like cervical cancer and diseases involving the gut-brain axis [4] [7].
- **Acknowledging the Data Gap:** A comprehensive understanding of **Ro 90-7501**'s profile requires more data. Future studies establishing its full selectivity panel (IC50 against PP1, PP2A, PP4, PP6, etc.) and exact binding site on the TPR domain will be crucial for its further development [2].

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